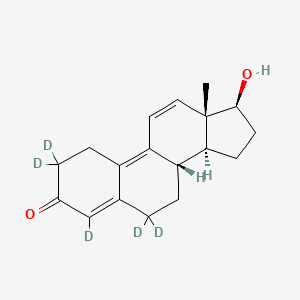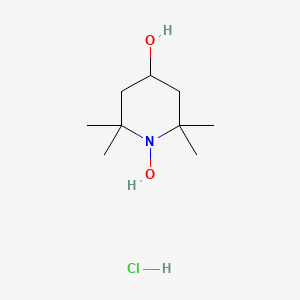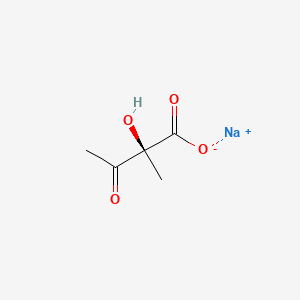
(S)-alpha-Acetolactic Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-alpha-Acetolactic Acid Sodium Salt is a sodium salt derivative of (S)-alpha-acetolactic acid. This compound is of significant interest in various fields of chemistry and biochemistry due to its role as an intermediate in the biosynthesis of branched-chain amino acids such as valine and leucine. It is commonly used in research and industrial applications for its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
(S)-alpha-Acetolactic Acid Sodium Salt can be synthesized through the reaction of (S)-alpha-acetolactic acid with sodium hydroxide. The reaction typically involves dissolving (S)-alpha-acetolactic acid in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the fermentation of glucose using specific strains of bacteria that produce (S)-alpha-acetolactic acid as a metabolic intermediate. The acid is then neutralized with sodium hydroxide to form the sodium salt. This method allows for large-scale production with high efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
(S)-alpha-Acetolactic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diacetyl, a compound with significant industrial applications.
Reduction: Reduction reactions can convert it into (S)-alpha-hydroxyisobutyric acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: Diacetyl
Reduction: (S)-alpha-Hydroxyisobutyric Acid
Substitution: Corresponding metal salts of (S)-alpha-acetolactic acid
科学的研究の応用
(S)-alpha-Acetolactic Acid Sodium Salt has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in the study of metabolic pathways involving branched-chain amino acids.
Medicine: Investigated for its potential in developing treatments for metabolic disorders.
Industry: Utilized in the production of flavoring agents and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-alpha-Acetolactic Acid Sodium Salt involves its role as an intermediate in the biosynthesis of branched-chain amino acids. It is converted into (S)-alpha-acetolactate by the enzyme acetolactate synthase. This intermediate is then further processed by other enzymes to form valine and leucine. The molecular targets and pathways involved include the enzymes acetolactate synthase, acetohydroxyacid isomeroreductase, and dihydroxyacid dehydratase.
類似化合物との比較
Similar Compounds
- ®-alpha-Acetolactic Acid Sodium Salt
- (S)-alpha-Hydroxyisobutyric Acid Sodium Salt
- Sodium Pyruvate
Uniqueness
(S)-alpha-Acetolactic Acid Sodium Salt is unique due to its specific stereochemistry, which is crucial for its role in the biosynthesis of branched-chain amino acids. Unlike its ®-enantiomer, the (S)-form is specifically recognized and processed by the enzymes involved in this metabolic pathway. This specificity makes it an essential compound for studying and manipulating these biochemical processes.
特性
分子式 |
C5H7NaO4 |
|---|---|
分子量 |
154.10 g/mol |
IUPAC名 |
sodium;(2S)-2-hydroxy-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O4.Na/c1-3(6)5(2,9)4(7)8;/h9H,1-2H3,(H,7,8);/q;+1/p-1/t5-;/m0./s1 |
InChIキー |
LFBMSCPOBZUCJU-JEDNCBNOSA-M |
異性体SMILES |
CC(=O)[C@@](C)(C(=O)[O-])O.[Na+] |
正規SMILES |
CC(=O)C(C)(C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


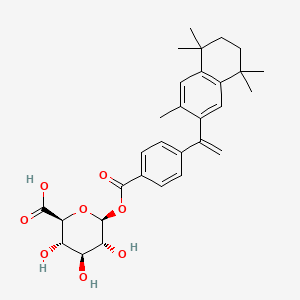
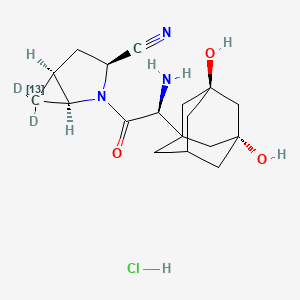
![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)

![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
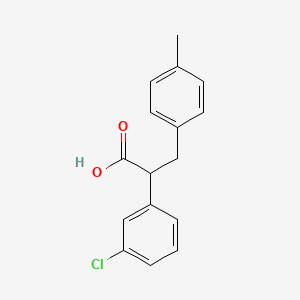
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
